5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid
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Overview
Description
5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two bromine atoms and a carboxyphenoxy group attached to a benzoic acid core
Mechanism of Action
Target of Action
It’s known that brominated benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
This can lead to changes in the function of target molecules .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight of 41602 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s potential to interact with various enzymes and receptors suggests that it could have wide-ranging effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid typically involves multiple steps, including bromination, esterification, and coupling reactions. One common method involves the bromination of 2-carboxyphenol followed by coupling with 5-bromobenzoic acid under specific conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The carboxylic acid groups can participate in redox reactions under appropriate conditions.
Coupling Reactions: The phenoxy and benzoic acid groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted benzoic acids and phenols.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in research to study the effects of brominated aromatic compounds on biological systems.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-formylbenzoic acid
- 2,4-Dibromobenzoic acid
Comparison:
- 5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid is unique due to the presence of both bromine atoms and a carboxyphenoxy group, which confer distinct reactivity and properties compared to other similar compounds.
- 5-Bromo-2-chlorobenzoic acid and 5-Bromo-2-formylbenzoic acid have different substituents, leading to variations in their chemical behavior and applications.
- 2,4-Dibromobenzoic acid lacks the carboxyphenoxy group, resulting in different reactivity and potential uses.
Properties
IUPAC Name |
5-bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O5/c15-7-1-3-11(9(5-7)13(17)18)21-12-4-2-8(16)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAAOKRMPXRIJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)OC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716488 |
Source
|
Record name | 2,2'-Oxybis(5-bromobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-85-9 |
Source
|
Record name | Benzoic acid, 2,2′-oxybis[5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Oxybis(5-bromobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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